Fosfosal

Description

reagent for testing the activity of certain enzymes

Properties

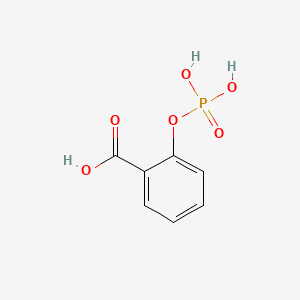

IUPAC Name |

2-phosphonooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKUDWZICMJVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045394 | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-83-1 | |

| Record name | Fosfosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfosal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fosfosal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfosal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124X2V25W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Fosfosal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfosal, a derivative of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Structurally, it is 2-(phosphonooxy)benzoic acid. A key characteristic of this compound is its function as a prodrug that is rapidly hydrolyzed in the body to its active metabolite, salicylic acid. This guide provides a detailed examination of the mechanism of action of this compound, focusing on its molecular targets, signaling pathways, and the experimental evidence that substantiates our current understanding.

I. Pharmacokinetics: From Prodrug to Active Metabolite

Upon oral administration, this compound is readily absorbed and undergoes rapid hydrolysis in the gastrointestinal tract and plasma, liberating its active metabolite, salicylic acid, and phosphoric acid.[1] This conversion is so efficient that after oral administration, only salicylic acid is typically detected in the plasma, indicating that this compound behaves as a prodrug.[1] The bioavailability of salicylic acid from this compound is considered to be high.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound and its active metabolite, salicylic acid, has been characterized in humans and animal models. Below is a summary of key quantitative parameters.

| Parameter | Species | Dose | Value | Reference |

| This compound | ||||

| Half-life (t½) | Rat (IV) | 100 mg/kg | 2.7 min | [1] |

| Dog (IV) | 80 mg/kg | 6.7 min | [1] | |

| Salicylic Acid (from this compound) | ||||

| Half-life (t½) | Rat (IV) | 100 mg/kg this compound | 13.8 h | [1] |

| Dog (IV) | 80 mg/kg this compound | 7.1 h | [1] | |

| Time to maximum concentration (tmax) | Human | 1200 mg (single dose) | 1.55 ± 0.35 h | [2] |

| Human | 1200 mg (with codeine) | 2.0 ± 0.39 h | [2] | |

| Minimum steady-state concentration (Cmin-ss) | Human | 2400 mg t.i.d. | 184 µg/mL | [3] |

| Maximum steady-state concentration (Cmax-ss) | Human | 2400 mg t.i.d. | 276 µg/mL | [3] |

II. Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action of this compound, through its active metabolite salicylic acid, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923). Prostaglandins are lipid mediators that play a central role in inflammation, pain, and fever.[1][3]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as gastrointestinal mucosal protection and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

Nuances of COX Inhibition by Salicylic Acid

While the general mechanism of NSAIDs involves COX inhibition, salicylic acid exhibits a more complex interaction with the COX enzymes compared to its acetylated counterpart, aspirin. Research indicates that salicylic acid is a relatively weak inhibitor of the enzymatic activity of both purified COX-1 and COX-2.[4] However, it effectively reduces prostaglandin (B15479496) synthesis in intact cells.[4]

The anti-inflammatory effects of salicylic acid are thought to be mediated through several mechanisms:

-

Suppression of COX-2 Gene Expression: Salicylic acid has been shown to inhibit the induction of COX-2 mRNA and protein levels, thereby reducing the synthesis of pro-inflammatory prostaglandins at the transcriptional level.[3]

-

Inhibition of COX-2 Activity in a Substrate-Dependent Manner: The inhibitory effect of salicylic acid on COX-2 activity is influenced by the concentration of arachidonic acid, the substrate for COX enzymes. At lower arachidonic acid concentrations, salicylic acid can effectively inhibit COX-2, whereas at higher concentrations, its inhibitory effect is significantly reduced.[1]

Quantitative Data on COX Inhibition

The following table summarizes the available data on the inhibitory activity of salicylic acid against COX enzymes. It is important to note that the reported IC50 values can vary depending on the experimental conditions.

| Compound | Target | Assay | IC50 | Reference |

| Sodium Salicylate (B1505791) | COX-2 | PGE2 release in human A549 cells | 5 µg/mL | [1] |

| Sodium Salicylate | COX-2 | In the presence of 30 µM arachidonic acid | >100 µg/mL | [1] |

| Aspirin | COX-2 | PGE2 synthesis in RAW 264.7 macrophages | 5.35 µM | [4] |

| Sodium Salicylate | COX-2 | PGE2 synthesis in RAW 264.7 macrophages | >100 µM | [4] |

III. Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the pathway from the administration of this compound to its ultimate effect on prostaglandin synthesis.

Experimental Workflow: Carrageenan-Induced Paw Edema in Rats

A standard preclinical model to evaluate the anti-inflammatory activity of NSAIDs is the carrageenan-induced paw edema model in rats. The following diagram outlines the typical workflow for assessing the efficacy of this compound in this model.

IV. Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

The following is a representative protocol for evaluating the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in rats.[2][5][6][7][8]

1. Animals:

-

Male Wistar rats (150-200 g) are used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

Animals are fasted for 12-18 hours before the experiment.

2. Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)

-

Positive control: Indomethacin (10 mg/kg)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

3. Experimental Procedure:

-

Animal Grouping: Rats are randomly divided into at least three groups (n=6-8 per group):

-

Group I: Vehicle control (receives vehicle orally)

-

Group II: this compound-treated (receives a suspension of this compound in the vehicle orally at a predetermined dose)

-

Group III: Positive control (receives Indomethacin orally)

-

-

Dosing: The respective treatments are administered by oral gavage.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

-

Data Analysis:

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.

-

The percentage inhibition of edema for each treated group is calculated using the following formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

-

Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the groups.

-

V. Conclusion

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through its active metabolite, salicylic acid. The core mechanism of action is the inhibition of the COX pathway, with a notable effect on the suppression of COX-2 expression and a substrate-dependent inhibition of its enzymatic activity. This nuanced mechanism distinguishes it from other NSAIDs like aspirin. The prodrug nature of this compound ensures efficient delivery of the active moiety. The carrageenan-induced paw edema model provides a robust in vivo system to quantify the anti-inflammatory efficacy of this compound. A thorough understanding of these mechanisms is essential for the continued development and clinical application of this therapeutic agent.

References

- 1. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

Fosfosal: A Technical Whitepaper on a Prodrug Approach to Salicylic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfosal, chemically known as 2-phosphonoxybenzoic acid, is a phosphate (B84403) ester prodrug of the widely used nonsteroidal anti-inflammatory drug (NSAID), salicylic (B10762653) acid. This document provides a comprehensive technical overview of this compound, focusing on its rationale as a prodrug, its pharmacokinetic profile, and the underlying mechanisms of action of its active metabolite. Quantitative data from human and animal studies are presented in tabular format for clear comparison. Detailed experimental protocols for the synthesis of this compound, its in-vitro hydrolysis, and the quantification of its active metabolite in plasma are provided. Furthermore, key signaling pathways modulated by salicylic acid, including the NF-κB and Cyclooxygenase (COX) pathways, are visualized using Graphviz diagrams to illustrate its anti-inflammatory effects. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of drug discovery, pharmacology, and pharmaceutical development.

Introduction

Salicylic acid has a long history in medicine as an analgesic, anti-inflammatory, and antipyretic agent. However, its direct oral administration can be associated with gastrointestinal irritation. The development of prodrugs is a well-established strategy to overcome such limitations by improving the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug. This compound was designed as a prodrug of salicylic acid to potentially enhance its therapeutic index. By masking the acidic carboxyl group with a phosphate moiety, this compound aims to reduce direct gastric irritation and provide efficient systemic delivery of the active salicylic acid upon in vivo hydrolysis.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.

| Property | Value | Reference |

| Chemical Name | 2-(Phosphonooxy)benzoic acid | [1] |

| Synonyms | o-Carboxyphenyl phosphate, Salicyl phosphate | [2] |

| CAS Number | 6064-83-1 | [1] |

| Molecular Formula | C₇H₇O₆P | [1] |

| Molecular Weight | 218.1 g/mol | [1] |

| Melting Point | 154.0-160.0 °C | [2] |

| Purity | ≥97.5% (HPLC) | [2] |

Pharmacokinetics

This compound is readily absorbed and rapidly hydrolyzed in the body to release its active metabolite, salicylic acid. After oral administration of this compound, parent drug is typically not detected in the plasma, indicating extensive first-pass metabolism. The pharmacokinetic profile of the generated salicylic acid is dose-dependent.

Human Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of salicylic acid following oral administration of this compound to healthy male volunteers.

Table 1: Single Dose Pharmacokinetics of Salicylic Acid after Oral Administration of this compound

| Dose of this compound | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | t½ (h) |

| 2400 mg | 115.3 ± 12.4 | 2.5 ± 0.5 | 1123.6 ± 150.2 | 4.7 ± 0.9 |

Data from a study in six healthy male volunteers.[3]

Table 2: Steady-State Pharmacokinetics of Salicylic Acid with Multiple Dosing of this compound

| Dosing Regimen (this compound) | Cmin,ss (µg/mL) | Cmax,ss (µg/mL) | AUCss (0-τ) (µg·h/mL) | Salicylic Acid t½ (h) |

| 1200 mg t.i.d. | 95 ± 15 | 185 ± 25 | 1030 ± 150 | 5.2 ± 1.1 |

| 2400 mg b.i.d. | 110 ± 20 | 210 ± 30 | 1250 ± 180 | 6.1 ± 1.3 |

| 2400 mg t.i.d. | 184 ± 28 | 276 ± 41 | 1750 ± 250 | 8.5 ± 1.5 |

Data from a study in six healthy male volunteers. The 2400 mg t.i.d. regimen achieved plasma concentrations within the anti-inflammatory therapeutic range (150-300 µg/mL).[3] A significant prolongation of salicylic acid t1/2 was observed with the highest daily dose, suggesting nonlinear, concentration-dependent elimination.[3]

Mechanism of Action

The therapeutic effects of this compound are mediated by its active metabolite, salicylic acid. Salicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Metabolic Conversion of this compound

This compound is hydrolyzed in vivo, primarily by phosphatases, to yield salicylic acid and phosphoric acid.

Metabolic conversion of this compound to salicylic acid.

Inhibition of the NF-κB Signaling Pathway

Salicylic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[4] By inhibiting IκB kinase (IKK), salicylic acid prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[5]

Inhibition of the NF-κB signaling pathway by salicylic acid.

Inhibition of the Cyclooxygenase (COX) Pathway

Salicylic acid is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Inhibition of the COX pathway by salicylic acid.

Experimental Protocols

Synthesis of this compound (2-Phosphonoxybenzoic Acid)

This protocol is based on general methods for the synthesis of aryl phosphates and may require optimization.

Materials:

-

Salicylic acid

-

Phosphorus pentachloride (PCl₅)

-

Benzene

-

Water

Procedure:

-

In a fume hood, dissolve salicylic acid in a suitable anhydrous solvent such as benzene.

-

Slowly add phosphorus pentachloride to the solution with stirring. The reaction is exothermic and should be cooled in an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a mixture of acetone and water.

-

The product, 2-carboxyphenyl phosphate, will precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold acetone.

-

Recrystallize the crude product from a suitable solvent system to obtain pure 2-phosphonoxybenzoic acid.

-

Confirm the structure and purity of the final product using techniques such as NMR, IR, and melting point analysis.

In Vitro Hydrolysis of this compound

This protocol describes a general method for assessing the chemical and enzymatic hydrolysis of a phosphate prodrug.

Materials:

-

This compound

-

Phosphate buffer (pH 5.8, 7.4)[6]

-

Human plasma or a source of alkaline phosphatase

-

HPLC system for analysis

Procedure for Chemical Hydrolysis:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).

-

Prepare reaction mixtures by diluting the this compound stock solution in phosphate buffers of different pH values (e.g., pH 5.8 and 7.4) to a final concentration of 100 µM.

-

Incubate the reaction mixtures at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.

-

Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or other suitable protein precipitating agent.

-

Centrifuge the samples to pellet precipitated proteins.

-

Analyze the supernatant for the concentrations of this compound and salicylic acid by HPLC.

-

Calculate the rate of hydrolysis at each pH.

Procedure for Enzymatic Hydrolysis:

-

Prepare a reaction mixture containing this compound (final concentration 100 µM) in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4).

-

Initiate the reaction by adding human plasma or a purified alkaline phosphatase solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots and stop the reaction as described above.

-

Analyze the samples by HPLC to determine the concentrations of this compound and salicylic acid.

-

Calculate the rate of enzymatic hydrolysis.

HPLC Method for the Determination of Salicylic Acid in Human Plasma

This is a representative HPLC method adapted from published literature.[7][8] Specific parameters may require optimization.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: Newcrom BH, 4.6×150 mm, 5 µm particle size[7]

-

Mobile Phase: Acetonitrile – 0.5% Phosphoric Acid in Water (e.g., 40:60 v/v)[7]

-

Flow Rate: 1.0 mL/min[7]

-

Detection Wavelength: 200 nm[7]

-

Injection Volume: 20 µL

Sample Preparation:

-

To 200 µL of human plasma, add a suitable internal standard.

-

Precipitate plasma proteins by adding 400 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Quantification:

-

Construct a calibration curve using standard solutions of salicylic acid in drug-free plasma.

-

Determine the concentration of salicylic acid in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Conclusion

This compound serves as an effective prodrug for the systemic delivery of salicylic acid. Its pharmacokinetic profile demonstrates rapid and complete conversion to the active metabolite, achieving therapeutic plasma concentrations. The anti-inflammatory effects of the liberated salicylic acid are mediated through the inhibition of key inflammatory pathways, including the NF-κB and COX pathways. The experimental protocols provided herein offer a foundation for the synthesis, in vitro characterization, and bioanalysis of this compound and its active metabolite. This technical guide consolidates crucial data and methodologies to support further research and development in the field of prodrug design and anti-inflammatory therapies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A14417.03 [thermofisher.com]

- 3. Pharmacokinetics of this compound after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 8. Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 2-Phosphonooxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-phosphonooxybenzoic acid, also known as fosfosal. The document details its structural and physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, it elucidates its primary mechanism of action as an anti-inflammatory agent through the inhibition of prostaglandin (B15479496) synthesis. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

2-Phosphonooxybenzoic acid (this compound) is a salicylic (B10762653) acid derivative with established analgesic, anti-inflammatory, and anti-bacterial properties.[1][2] As a non-acetylated salicylate, it serves as a valuable compound in therapeutic research, particularly in the study of inflammatory diseases.[3] This guide aims to consolidate the available technical information on its chemical properties to facilitate its application in research and development.

Chemical and Physical Properties

2-Phosphonooxybenzoic acid is a white to off-white crystalline powder.[4] It is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[5][6] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Phosphonooxybenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇O₆P | [2] |

| Molecular Weight | 218.10 g/mol | [1] |

| CAS Number | 6064-83-1 | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 154-166 °C | [7] |

| Boiling Point | Decomposes upon heating | (inferred) |

| Solubility | Soluble in water, DMSO | [5][6] |

| pKa | Data available in the IUPAC Digitized pKa Dataset | [1] |

Spectroscopic Data

The structural elucidation of 2-phosphonooxybenzoic acid is supported by various spectroscopic techniques. While high-resolution spectra are not widely available in the public domain, existing data and analysis of related compounds allow for a detailed interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 2-phosphonooxybenzoic acid. The expected chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and phosphate (B84403) groups, as well as the aromatic ring currents.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the protons of the phosphate group. The aromatic protons would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a chemical shift greater than 10 ppm.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 150 ppm, with the carbon attached to the phosphate group being shifted further downfield.

³¹P NMR: Phosphorus-31 NMR is particularly useful for characterizing organophosphorus compounds. For 2-phosphonooxybenzoic acid, a single resonance is expected. The chemical shift will be relative to an external standard of 85% phosphoric acid and is anticipated to be in the characteristic range for aryl phosphates.

Infrared (IR) Spectroscopy

The IR spectrum of 2-phosphonooxybenzoic acid will exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. P-O-C stretching vibrations are expected in the 1000-1100 cm⁻¹ region, and P=O stretching will be observed around 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-phosphonooxybenzoic acid, the molecular ion peak (M⁺) would be observed at m/z 218. The fragmentation pattern is likely to involve the loss of the phosphate group and cleavage of the carboxylic acid moiety. PubChem's GC-MS data indicates major fragment ions at m/z 120, 92, and 138.[1] The fragment at m/z 120 could correspond to the loss of the phosphonooxy group.

Experimental Protocols

While detailed, step-by-step proprietary synthesis and purification protocols are not publicly available, the following sections outline general methodologies based on established chemical principles for related compounds.

Synthesis

A plausible synthetic route to 2-phosphonooxybenzoic acid is the phosphorylation of salicylic acid. A general procedure would involve reacting salicylic acid with a phosphorylating agent such as polyphosphoric acid.

General Protocol for Phosphorylation of Salicylic Acid:

-

Salicylic acid is dissolved in a suitable solvent.

-

Polyphosphoric acid is added to the solution.

-

The reaction mixture is heated to a specified temperature for a set duration to allow for the phosphorylation to occur.

-

The reaction is then quenched, typically by the addition of water or ice.

-

The crude product is isolated by filtration or extraction.

A visual representation of the synthesis workflow is provided below.

Purification

The crude 2-phosphonooxybenzoic acid can be purified by recrystallization. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of organic solvents or an aqueous system may be suitable.

General Protocol for Recrystallization:

-

The crude product is dissolved in a minimal amount of a suitable hot solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, promoting the formation of crystals.

-

The solution is then cooled further in an ice bath to maximize crystal yield.

-

The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

The crystals are dried under vacuum.

The general workflow for purification is illustrated below.

Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of 2-phosphonooxybenzoic acid. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.

General HPLC Method Parameters:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-dependent gradient from a higher proportion of A to a higher proportion of B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 230 nm)

-

Injection Volume: 10 µL

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of 2-phosphonooxybenzoic acid are attributed to its ability to inhibit the biosynthesis of prostaglandins (B1171923). This is achieved by targeting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various other prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX enzymes, 2-phosphonooxybenzoic acid effectively reduces the production of these pro-inflammatory mediators.

The signaling pathway is depicted in the following diagram.

Conclusion

References

An In-depth Technical Guide on Fosfosal (CAS Number: 6064-83-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfosal, with the Chemical Abstracts Service (CAS) number 6064-83-1, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the salicylate (B1505791) class of compounds. Chemically designated as 2-(Phosphonooxy)benzoic acid, this compound functions as a prodrug, undergoing hydrolysis in the body to release its active metabolite, salicylic (B10762653) acid. This technical guide provides a comprehensive overview of the core research on this compound, including its mechanism of action, pharmacokinetic profile, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a salicylic acid derivative with a phosphate (B84403) group attached at the 2-position of the benzoic acid ring. This modification enhances its solubility and allows for its formulation as a prodrug.

| Property | Value | Reference |

| CAS Number | 6064-83-1 | [1] |

| Molecular Formula | C₇H₇O₆P | [1] |

| Molecular Weight | 218.10 g/mol | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 159 - 163 °C | [1] |

| Solubility | Soluble in water | [2] |

| Synonyms | 2-(Phosphonooxy)benzoic acid, 2-Carboxyphenyl phosphate, Salicyl phosphate | [1] |

Mechanism of Action

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the action of its active metabolite, salicylic acid. The primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.

Cyclooxygenase (COX) Inhibition

Salicylic acid, the active form of this compound, is known to be a weak direct inhibitor of both COX-1 and COX-2 isoforms in vitro. However, its anti-inflammatory efficacy is also attributed to its ability to suppress the expression of the inducible COX-2 enzyme at inflammatory sites. This selective action on COX-2 expression may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that strongly inhibit the constitutive COX-1 enzyme, which is involved in protecting the gastric mucosa.[3]

Signaling Pathways

The anti-inflammatory effects of salicylates, including the active metabolite of this compound, extend beyond COX inhibition and involve modulation of other signaling pathways.

The central mechanism of this compound's action is the disruption of the prostaglandin (B15479496) synthesis pathway. By inhibiting COX enzymes, the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes, is reduced. This leads to a decrease in the production of pro-inflammatory prostaglandins such as PGE2 at the site of inflammation.

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. Salicylates have been shown to inhibit the activation of NF-κB. By preventing the translocation of NF-κB to the nucleus, this compound's active metabolite can suppress the transcription of a wide array of inflammatory mediators, contributing to its overall anti-inflammatory effect.

Pharmacokinetics

This compound is administered orally and is rapidly hydrolyzed to salicylic acid in the body. The pharmacokinetic profile of both this compound and its active metabolite has been studied in humans.

Human Pharmacokinetic Parameters

A study in healthy male volunteers evaluated the pharmacokinetics of this compound following single and multiple oral doses. The plasma concentrations of this compound and salicylic acid were determined by HPLC.[4]

| Dosage Regimen | Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) |

| 2400 mg single dose | Salicylic Acid | - | - | - | - |

| 1200 mg t.i.d. | Salicylic Acid | - | - | - | - |

| 2400 mg b.i.d. | Salicylic Acid | - | - | - | - |

| 2400 mg t.i.d. | Salicylic Acid | 276 (Cmax-ss) | - | Higher AUC-ss 0-8h | Prolonged |

Note: Specific Cmax, Tmax, and AUC values for all regimens were not available in the provided search results. The 2400 mg t.i.d. regimen resulted in steady-state minimum and maximum concentrations (Cmin-ss and Cmax-ss) of 184 µg/mL and 276 µg/mL, respectively. This regimen also showed a significant prolongation of the salicylic acid half-life (t½) and a higher area under the curve at steady-state (AUC-ss) compared to other regimens.[4]

Preclinical Efficacy

The anti-inflammatory and analgesic properties of this compound have been evaluated in various preclinical models.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a standard method for evaluating the acute anti-inflammatory activity of NSAIDs. The test involves injecting carrageenan into the paw of a rodent and measuring the subsequent swelling over time. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory efficacy.

Quantitative data on the percentage inhibition of paw edema by this compound was not available in the conducted searches.

Analgesic Activity: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test in mice is a common model for assessing peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes in treated animals compared to a control group is a measure of analgesia.

Quantitative data on the percentage inhibition of writhing by this compound was not available in the conducted searches.

Experimental Protocols

Synthesis of 2-(Phosphonooxy)benzoic Acid

A detailed, step-by-step experimental protocol for the synthesis of this compound was not explicitly found in the provided search results. A general approach would involve the phosphorylation of salicylic acid. A plausible synthetic route could involve the reaction of salicylic acid with a phosphorylating agent, such as phosphorus oxychloride or polyphosphoric acid, followed by hydrolysis.

In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an electron donor (e.g., epinephrine).

-

Inhibitor Incubation: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture containing the enzyme and incubate for a specific period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Termination of Reaction: After a defined incubation time (e.g., 2-5 minutes), terminate the reaction by adding a strong acid (e.g., HCl).

-

Quantification of Prostaglandins: Measure the amount of prostaglandin E₂ (PGE₂) produced using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model for assessing acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Grouping: Randomly divide the animals into groups: a control group (vehicle), a positive control group (a known NSAID like indomethacin), and test groups receiving different doses of this compound.

-

Drug Administration: Administer the test compound or vehicle orally or intraperitoneally at a specified time before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Acetic Acid-Induced Writhing Test in Mice

This protocol details a common in vivo model for evaluating peripheral analgesic activity.

-

Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment.

-

Grouping: Randomly assign the mice to a control group (vehicle), a positive control group (a known analgesic like aspirin), and test groups receiving different doses of this compound.

-

Drug Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

-

Observation: Immediately place each mouse in an individual observation cage and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group using the formula: % Inhibition = [1 - (Writhes_treated / Writhes_control)] x 100

Conclusion

This compound is a prodrug of salicylic acid that demonstrates anti-inflammatory and analgesic properties primarily through the inhibition of the cyclooxygenase pathway and potentially through the modulation of the NF-κB signaling pathway. Its pharmacokinetic profile in humans indicates that it is effectively converted to its active metabolite. While preclinical data suggests its efficacy, further quantitative studies are required to fully elucidate its potency and selectivity. The experimental protocols provided in this guide offer a framework for future research into the pharmacological properties of this compound.

References

An In-depth Technical Guide to the Discovery and History of Fosfosal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfosal, chemically known as 2-(phosphonooxy)benzoic acid, is a salicylic (B10762653) acid derivative developed as an analgesic and non-steroidal anti-inflammatory drug (NSAID). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the key researchers and institutions involved in its development, a timeline of its progression, its mechanism of action as a prodrug of salicylic acid, and its pharmacokinetic properties. This document also includes detailed experimental protocols for its synthesis and analysis, quantitative data from preclinical and clinical studies, and visualizations of its metabolic pathway and experimental workflows.

Discovery and History

This compound, also known by its developmental code UR-1521 and brand names such as Disdolen and Aydolid, was developed by the research-focused pharmaceutical company J. Uriach & Cia. S.A. , based in Barcelona, Spain. The primary research and development efforts took place in the late 1970s and early 1980s. A key figure in the pharmacological investigation of this compound was J. Forn , who, along with his colleagues at the J. Uriach & Cia. Research Center, published several seminal papers characterizing the drug's properties.[1][2]

The development of this compound was situated within the broader context of research into salicylic acid derivatives. The goal was to create a compound that would retain the therapeutic benefits of salicylic acid while potentially offering an improved gastrointestinal safety profile. By chemically modifying salicylic acid with a phosphate (B84403) group, the researchers aimed to create a prodrug that would be absorbed intact and then hydrolyzed to release the active metabolite, salicylic acid, systemically.

Timeline of Key Developments:

-

Early 1980s: Initial pharmacological and pharmacokinetic studies on this compound (UR-1521) are published by researchers at J. Uriach & Cia. S.A., establishing its profile as a new analgesic and anti-inflammatory agent.[1][2]

-

1988: A human pharmacokinetic study is published, detailing the plasma concentrations of this compound and its active metabolite, salicylic acid, after single and multiple oral doses.[3]

-

1990s-Present: this compound is used in various countries as a prescription medication for the treatment of pain and inflammation.

It is important to distinguish this compound, the salicylic acid derivative, from a veterinary product of the same name. The veterinary "this compound" is an injectable mineral supplement for livestock and has a completely different composition and purpose.

Mechanism of Action

This compound is a prodrug of salicylic acid. After oral administration, it is absorbed and subsequently hydrolyzed in the body to release salicylic acid, its active metabolite, and phosphoric acid. The therapeutic effects of this compound are mediated by salicylic acid.

Salicylic acid is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, salicylic acid reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. While salicylic acid is a relatively weak direct inhibitor of COX activity in vitro, it has been shown to suppress the expression of the inducible COX-2 enzyme.

Signaling Pathway

The primary signaling pathway affected by the active metabolite of this compound is the prostaglandin (B15479496) biosynthesis pathway.

Caption: Metabolic activation of this compound and inhibition of the COX pathway.

Quantitative Data

Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of this compound and its active metabolite, salicylic acid, in humans and preclinical species.

Table 1: Pharmacokinetic Parameters of Salicylic Acid after Oral Administration of this compound in Humans [3]

| Dosage Regimen | Cmin-ss (µg/mL) | Cmax-ss (µg/mL) | t1/2 of Salicylic Acid | AUC-ss (0-8h) |

| 1,200 mg t.i.d. | - | - | - | - |

| 2,400 mg b.i.d. | - | - | - | - |

| 2,400 mg t.i.d. | 184 | 276 | Significantly prolonged | Higher than other regimens |

Table 2: Pharmacokinetic Parameters of this compound and Salicylic Acid in Rats and Dogs [4]

| Species | Route | Dose (mg/kg) | This compound t1/2 | Salicylic Acid t1/2 |

| Rat | IV | 100 | 2.7 min | 13.8 h |

| Dog | IV | 80 | 6.7 min | 7.1 h |

| Rat | Oral | 100 | Not detected | - |

| Dog | Oral | 80 | Not detected | - |

Experimental Protocols

Synthesis of 2-(Phosphonooxy)benzoic Acid (this compound)

This protocol describes a general method for the synthesis of this compound from salicylic acid.

Materials:

-

Salicylic acid

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve salicylic acid in anhydrous diethyl ether and an excess of pyridine.

-

Phosphorylation: Cool the solution in an ice bath. Add phosphorus oxychloride dropwise from the dropping funnel with constant stirring.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

-

Hydrolysis: Cool the reaction mixture and slowly add water to hydrolyze the unreacted phosphorus oxychloride and the resulting phosphate ester.

-

Acidification and Extraction: Acidify the mixture with hydrochloric acid. The product will precipitate. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent system.

Caption: General workflow for the synthesis of this compound.

Determination of this compound and Salicylic Acid in Plasma by HPLC

This protocol provides a general method for the simultaneous determination of this compound and salicylic acid in plasma samples.[3]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

-

Methanol

-

Phosphoric acid

-

Water (HPLC grade)

-

Plasma samples

-

Internal standard (e.g., another salicylic acid derivative not present in the sample)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a known amount of the internal standard.

-

Precipitate plasma proteins by adding an excess of acetonitrile or methanol.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (adjust proportions for optimal separation).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for both this compound and salicylic acid (e.g., 230-240 nm).

-

Injection Volume: Typically 20-50 µL.

-

-

Quantification:

-

Generate a standard curve by analyzing solutions of known concentrations of this compound, salicylic acid, and the internal standard.

-

Calculate the concentrations of this compound and salicylic acid in the plasma samples by comparing their peak areas (or heights) to those of the internal standard and the standard curve.

-

Caption: Workflow for the HPLC analysis of this compound and salicylic acid in plasma.

In Vitro COX Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of salicylic acid (the active metabolite of this compound) on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Test compound (salicylic acid) and control inhibitors

-

Detection system (e.g., ELISA for prostaglandin E₂, or a colorimetric/fluorometric probe)

-

96-well plates

-

Incubator

Procedure:

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and salicylic acid at various concentrations in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add different concentrations of salicylic acid to the wells. Include wells with a vehicle control (no inhibitor) and a known COX inhibitor as a positive control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of salicylic acid and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound represents a notable development in the field of salicylic acid derivatives, embodying the prodrug concept to potentially enhance the therapeutic index of a long-established anti-inflammatory agent. Its history is rooted in the targeted research and development efforts of J. Uriach & Cia. S.A., with significant contributions from researchers like J. Forn. The pharmacological profile of this compound is intrinsically linked to its active metabolite, salicylic acid, and its inhibitory effects on the cyclooxygenase pathway. This technical guide provides a foundational resource for researchers and drug development professionals interested in the history, mechanism, and analytical methodologies associated with this compound. Further research into the nuances of its clinical efficacy and safety profile in comparison to other NSAIDs continues to be an area of interest.

References

- 1. [Distribution and pharmacokinetics of this compound (UR-1521)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological study of 2-phosphonoxybenzoic acid (this compound), a new analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Fosfosal as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfosal, a phosphate (B84403) ester of salicylic (B10762653) acid, serves as a prodrug that is rapidly hydrolyzed to salicylic acid in vivo. Its therapeutic effects as a non-steroidal anti-inflammatory drug (NSAID) are primarily attributed to the activity of its active metabolite, salicylic acid. This technical guide provides an in-depth analysis of this compound's mechanism of action as a cyclooxygenase (COX) inhibitor. It consolidates available quantitative data on its inhibitory activity, details relevant experimental protocols, and presents visual diagrams of the pertinent signaling pathways and experimental workflows to support further research and drug development endeavors.

Introduction

This compound, chemically known as 2-(phosphonooxy)benzoic acid, is a derivative of salicylic acid designed to improve gastrointestinal tolerance compared to traditional salicylates like aspirin (B1665792). Upon oral administration, it undergoes hydrolysis, releasing salicylic acid, the pharmacologically active compound. Salicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins (B1171923). This document explores the nuanced interaction of this compound's active metabolite with COX-1 and COX-2, providing a comprehensive resource for the scientific community.

Mechanism of Action: A Dual Approach to COX Inhibition

The primary mechanism of action of this compound is centered on the biological activities of its active metabolite, salicylic acid. Unlike many other NSAIDs that are potent direct inhibitors of COX enzymes, salicylic acid exhibits a more complex and dual-faceted modulatory effect on the prostaglandin (B15479496) synthesis pathway.

2.1. Direct Enzymatic Inhibition:

Salicylic acid is a weak, direct inhibitor of both COX-1 and COX-2. Its inhibitory potency is significantly lower than that of its acetylated counterpart, aspirin. The direct inhibition is competitive with the substrate, arachidonic acid. However, at therapeutic concentrations, this direct inhibition is considered to play a minor role in its overall anti-inflammatory effect.

2.2. Transcriptional Regulation of COX-2:

A more significant aspect of salicylic acid's anti-inflammatory action is its ability to suppress the expression of the inducible COX-2 enzyme at the transcriptional level.[1][2] By interfering with the signaling pathways that lead to the upregulation of the COX-2 gene in response to inflammatory stimuli, salicylic acid effectively reduces the production of prostaglandins at sites of inflammation. This transcriptional repression is a key differentiator from many other NSAIDs and contributes to its therapeutic profile.

Quantitative Data on COX Inhibition

Table 1: In Vitro COX-2 Inhibitory Activity of Sodium Salicylate (B1505791) and Aspirin

| Compound | IC50 (COX-2) | Cell Line/Assay Condition |

| Sodium Salicylate | 5 µg/mL | Human A549 cells, IL-1β induced, 24 hr co-incubation[3] |

| Sodium Salicylate | >100 µg/mL | Human A549 cells, with 30 µM exogenous arachidonic acid[1][3] |

| Aspirin | 1.67 µg/mL | Human A549 cells, with 30 µM arachidonic acid[3] |

| Aspirin | 29.3 µM | Human articular chondrocytes[3] |

Note: IC50 values can vary significantly based on the experimental setup, including the cell line, method of COX-2 induction, and substrate concentration.

The data clearly indicates that the apparent inhibitory potency of sodium salicylate on COX-2 is diminished at higher concentrations of arachidonic acid, highlighting its weak competitive nature. In contrast, aspirin maintains a more consistent inhibitory effect.

Signaling Pathways and Experimental Workflows

4.1. Cyclooxygenase Signaling Pathway and Inhibition by Salicylates

The following diagram illustrates the canonical cyclooxygenase pathway and the points of modulation by salicylic acid, the active metabolite of this compound.

Caption: COX pathway showing this compound's (as salicylic acid) dual inhibitory action.

4.2. Experimental Workflow: In Vitro COX Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro COX inhibitory activity of a compound like salicylic acid.

References

- 1. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Enzymatic Conversion of Fosfosal to Salicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfosal, an organophosphate derivative of salicylic (B10762653) acid, is a prodrug designed for enhanced therapeutic delivery. Its efficacy is contingent upon its bioactivation to the active metabolite, salicylic acid. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound. While in vivo studies confirm rapid and efficient hydrolysis, this guide focuses on the in vitro methodologies required to characterize this biotransformation. It details the probable enzymatic pathways, outlines experimental protocols for determining conversion kinetics, and presents analytical techniques for quantification. Due to the absence of specific kinetic parameters for this compound in publicly available literature, this guide establishes a framework for their experimental determination, providing researchers with the necessary tools to conduct these critical studies.

Introduction

This compound is recognized as a prodrug that undergoes rapid in vivo hydrolysis to yield salicylic acid, its pharmacologically active form.[1][2] This conversion is essential for its anti-inflammatory and analgesic properties. Understanding the enzymatic machinery responsible for this bioactivation, along with the kinetics of the conversion, is paramount for drug development professionals. This guide synthesizes the current understanding of this compound metabolism and provides detailed experimental frameworks for its in vitro characterization.

Enzymatic Pathways of this compound Hydrolysis

The chemical structure of this compound, an organophosphate ester, suggests that its hydrolysis is primarily catalyzed by esterases and potentially phosphatases.

The Role of Carboxylesterases (CES)

Carboxylesterases are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics, including many ester-containing prodrugs. These enzymes are abundant in tissues such as the liver and intestines, which are the primary sites of first-pass metabolism. Human liver, for instance, expresses high levels of carboxylesterase 1 (hCE1) and carboxylesterase 2 (hCE2), both of which are likely candidates for the hydrolysis of this compound. Given that this compound is administered orally, intestinal carboxylesterases would also be involved in its initial conversion.

Plasma Esterases

While the liver and intestines are the main sites of carboxylesterase activity, human plasma also contains esterases, including butyrylcholinesterase (BChE) and paraoxonase 1 (PON1). However, human plasma is notably deficient in carboxylesterases. Therefore, while some degree of hydrolysis may occur in the bloodstream, the primary conversion of this compound to salicylic acid is anticipated to happen within tissues rich in carboxylesterases.

Quantitative Data on this compound Conversion

A thorough review of the scientific literature did not yield specific kinetic parameters (Km and Vmax) for the enzymatic hydrolysis of this compound by purified enzymes or tissue preparations. However, in vivo pharmacokinetic studies in humans have provided data on the resulting plasma concentrations of salicylic acid after oral administration of this compound.[2]

To facilitate future research and provide a clear framework for data comparison, the following tables are presented as templates for the quantitative data that should be obtained from in vitro enzymatic assays.

Table 1: In Vivo Pharmacokinetic Parameters of Salicylic Acid after Oral Administration of this compound in Humans

| Dosage Regimen | Cmin-ss (µg/mL) | Cmax-ss (µg/mL) | t1/2 of Salicylic Acid | AUCss (0-8h) | Reference |

| 2,400 mg t.i.d. | 184 | 276 | Prolonged | Significantly Higher | [2] |

Cmin-ss: Minimum steady-state plasma concentration; Cmax-ss: Maximum steady-state plasma concentration; t1/2: Half-life; AUCss: Area under the curve at steady state.

Table 2: Template for Kinetic Parameters of this compound Hydrolysis by Carboxylesterases

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |

| Purified Human Carboxylesterase 1 (hCE1) | Data to be determined | Data to be determined | Data to be determined |

| Purified Human Carboxylesterase 2 (hCE2) | Data to be determined | Data to be determined | Data to be determined |

| Human Liver Microsomes | Data to be determined | Data to be determined | Data to be determined |

| Human Intestinal Microsomes | Data to be determined | Data to be determined | Data to be determined |

Km: Michaelis constant; Vmax: Maximum reaction velocity.

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro investigation of the enzymatic conversion of this compound to salicylic acid.

In Vitro Hydrolysis of this compound using Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability and conversion of this compound in a preparation of liver enzymes.

Materials:

-

This compound

-

Salicylic acid standard

-

Pooled human liver microsomes

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (for reaction quenching)

-

Internal standard for HPLC analysis

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

HPLC system with UV or fluorescence detector

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound to each tube. The final volume should be kept consistent across all samples.

-

Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This will precipitate the proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to HPLC vials for the simultaneous quantification of the remaining this compound and the formed salicylic acid.

Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure to determine the Michaelis-Menten kinetic constants for the hydrolysis of this compound.

Materials:

-

Same as in section 4.1, with the addition of a range of this compound concentrations.

Procedure:

-

Enzyme Concentration: Determine the optimal concentration of liver microsomes or purified enzyme that results in a linear rate of product formation over a defined time period.

-

Substrate Concentrations: Prepare a series of dilutions of this compound in the reaction buffer, covering a range of concentrations both below and above the expected Km.

-

Initial Velocity Measurements: For each substrate concentration, measure the initial rate of salicylic acid formation. This is done by taking samples at multiple early time points and ensuring that less than 10-15% of the substrate is consumed.

-

Data Analysis: Plot the initial reaction velocities (V) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax[S] / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V vs. 1/[S]) can be used for a linear representation of the data.

Analytical Method: HPLC Quantification of this compound and Salicylic Acid

A robust analytical method is crucial for the accurate quantification of the substrate and product.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Salicylic acid can be detected by UV absorbance at approximately 230 nm or 300 nm. Fluorescence detection can also be used for higher sensitivity.

-

Quantification: Create a standard curve for both this compound and salicylic acid using known concentrations. The concentration in the experimental samples can be determined by comparing their peak areas to the standard curve.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to salicylic acid.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining kinetic parameters.

Conclusion

This compound serves as an effective prodrug, delivering its active component, salicylic acid, through rapid enzymatic hydrolysis. The primary catalysts for this conversion are likely carboxylesterases located in the liver and intestines. This guide provides a robust framework for the in-depth in vitro characterization of this critical metabolic step. While specific kinetic data for this compound hydrolysis is not currently available in the literature, the detailed experimental protocols and analytical methods presented herein equip researchers with the necessary tools to generate this vital information. The elucidation of these kinetic parameters will be instrumental in refining our understanding of this compound's pharmacokinetics and will aid in the development of future salicylic acid-based therapeutics.

References

Theoretical Stability of Fosfosal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of Fosfosal's stability. This compound, or salicyl phosphate (B84403), is a prodrug of salicylic (B10762653) acid, and its stability is a critical parameter for its formulation, storage, and therapeutic efficacy. This document synthesizes available scientific information on its degradation pathways, kinetics, and the analytical methodologies required for its stability assessment.

Core Concepts in this compound Stability

This compound's primary degradation pathway is hydrolysis , which cleaves the phosphate ester bond to release the active therapeutic agent, salicylic acid, and phosphoric acid. The rate of this hydrolysis is significantly influenced by the pH of the environment.

pH-Dependent Hydrolysis

The stability of this compound in aqueous solutions is highly dependent on pH. The hydrolysis of the phosphate ester is catalyzed by both acid and base, though the rate is reported to be generally slow under normal conditions.

-

Acidic to Neutral pH: Studies on salicyl phosphate have indicated that the hydrolysis follows first-order kinetics. The reaction rate is pH-dependent, with a notable increase in the hydrolysis rate observed in the pH range of 4.8 to 5.8. This suggests that the monoanionic and dianionic species of the phosphate group, which are prevalent in this pH range, are more susceptible to hydrolysis.

-

General Observation: The hydrolysis of salicyl phosphate has been described as "too sluggish even at elevated temperatures under normal conditions," highlighting its relative stability in the absence of specific catalytic conditions.

Other Degradation Pathways

While hydrolysis is the principal degradation route, other factors such as temperature, light, and oxidizing agents can also influence the stability of this compound. Forced degradation studies are essential to identify potential degradation products under these stress conditions.

Quantitative Stability Data

Detailed quantitative kinetic data for this compound's degradation under a wide range of conditions are not extensively published in publicly available literature. However, based on existing information, the following qualitative and semi-quantitative summary can be provided.

| Parameter | Condition(s) | Observation | Reference |

| Storage Stability | -20°C | Stable for ≥ 2 years. | |

| pH-Dependent Hydrolysis | Aqueous solution, varying pH | Follows first-order kinetics. Maximum hydrolysis rate observed in the pH range of 4.8 to 5.8. | |

| General Hydrolysis Rate | Normal aqueous conditions, elevated temperatures | The rate of hydrolysis is generally slow. |

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of experiments based on established principles of pharmaceutical stability testing and forced degradation studies should be conducted. The following protocols are based on guidelines from the International Council for Harmonisation (ICH) and common practices for phosphate prodrugs.

Forced Degradation Studies

Forced degradation studies are necessary to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for 1 hour.

-

Neutral Hydrolysis: Reflux the stock solution in water at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 60°C for 48 hours.

-

Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective choice.

Objective: To develop and validate an HPLC method capable of resolving this compound from its degradation products.

Methodology:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 230-280 nm).

-

Column Temperature: 30°C.

-

-